4-(2-Aminoethyl)azepan-4-ol
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Overview
Description
4-(2-Aminoethyl)azepan-4-ol is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms It is known for its unique structure, which includes an azepane ring with an aminoethyl side chain and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)azepan-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with epichlorohydrin under basic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
4-(2-Aminoethyl)azepan-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)azepan-4-ol involves its interaction with specific molecular targets. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
4-(2-Aminoethyl)azepane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(2-Hydroxyethyl)azepan-4-ol: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
4-(2-Aminoethyl)morpholine: Contains an oxygen atom in the ring, which can alter its electronic properties and reactivity.
Uniqueness: 4-(2-Aminoethyl)azepan-4-ol is unique due to its specific combination of an azepane ring, an aminoethyl side chain, and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-aminoethyl)azepan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-5-3-8(11)2-1-6-10-7-4-8/h10-11H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKVXNADIJZNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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